2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

Description

BenchChem offers high-quality 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hydroxy-5-methoxy-3H-2,1-benzoxaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCBZHBKJDEYCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474361 | |

| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174671-92-2 | |

| Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique characteristics of the benzoxaborole scaffold.

Introduction to 2,1-Benzoxaboroles in Drug Discovery

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activity.[1][2] This versatile boron-heterocyclic moiety has been successfully incorporated into a variety of therapeutic agents, leading to the discovery of novel anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory drugs.[1] The unique properties of the boron atom, particularly its Lewis acidity and ability to form stable, reversible covalent bonds with biological nucleophiles, are central to its mechanism of action in many cases.

Two notable examples of FDA-approved drugs underscore the clinical significance of this scaffold:

-

Tavaborole (Kerydin®): An antifungal agent used for the topical treatment of onychomycosis.[3]

-

Crisaborole (Eucrisa®): An anti-inflammatory agent for the topical treatment of atopic dermatitis.[1]

Benzoxaboroles are generally characterized by favorable pharmacological properties, including low biotoxicity, good aqueous solubility, and metabolic stability, making them attractive candidates for drug design.[1][4] This guide focuses specifically on the 5-methoxy substituted derivative, providing a technical foundation for its potential exploration and application.

Physicochemical Properties of 1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole

Chemical Structure and Nomenclature

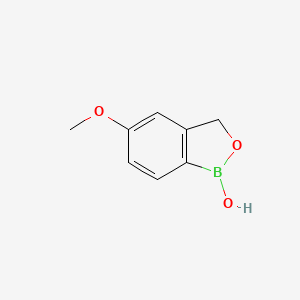

The core structure consists of a bicyclic system where a boroxole ring is fused to a benzene ring. The 5-methoxy derivative features a methoxy group (-OCH₃) at the C5 position of the benzene ring.

Caption: Chemical structure of 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole.

Core Properties

The fundamental properties of the title compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-Hydroxy-5-methoxy-1,3-dihydro-2,1-benzoxaborole | - |

| Synonym(s) | 5-Methoxybenzo[c][5]oxaborol-1(3H)-ol | [6] |

| CAS Number | 174671-92-2 | [6] |

| Molecular Formula | C₈H₉BO₃ | [7] |

| Molecular Weight | 163.97 g/mol | [7] |

| Appearance | Expected to be a solid | |

| Melting Point | Not reported; analogous compounds melt in the range of 95-136 °C. | [5][8] |

Solubility and Stability Profile

-

Solubility: Benzoxaboroles generally exhibit good solubility in water and polar organic solvents like methanol, ethanol, and DMSO.[1] The presence of the hydroxyl group facilitates hydrogen bonding with water, while the aromatic system allows for solubility in organic media.

-

Stability: The B-O bond within the heterocyclic ring confers significant thermodynamic stability.[4] Benzoxaboroles are typically stable to air and water under neutral conditions.[4] However, stability can be pH-dependent, and strong acidic or basic conditions may lead to degradation over extended periods. For handling and storage, it is advisable to keep the compound in a cool, dry place under an inert atmosphere.

Acidity and Lewis Acid Character

The boron atom in the benzoxaborole ring is trigonal planar and electron-deficient, making it a Lewis acid. This property is fundamental to its interaction with biological targets. The hydroxyl group (B-OH) is weakly acidic. The pKa of the parent 1-hydroxy-3H-2,1-benzoxaborole has been reported to be approximately 7.3, indicating that it exists as a mixture of the neutral boronic acid and the anionic boronate form at physiological pH. This equilibrium is crucial for its ability to form reversible covalent adducts with diols present in biological molecules.

Synthesis and Characterization

A Representative Synthetic Pathway

The synthesis of substituted benzoxaboroles typically begins with a correspondingly substituted aromatic precursor. The following multi-step pathway, adapted from the synthesis of the 5-fluoro analog, represents a highly plausible route to 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole.[5]

Caption: Plausible synthetic workflow for 5-methoxy-2,1-benzoxaborole.

Experimental Protocol (Adapted from a related synthesis[5]):

-

Acetal Protection: 2-Bromo-5-methoxybenzaldehyde is refluxed with trimethoxymethane and a catalytic amount of sulfuric acid in methanol to protect the aldehyde as a dimethyl acetal. The reaction is then neutralized.

-

Lithium-Halogen Exchange: The resulting 1-bromo-2-(dimethoxymethyl)-4-methoxybenzene is dissolved in dry diethyl ether under an argon atmosphere and cooled to -78°C. n-Butyllithium is added dropwise to form the aryllithium intermediate.

-

Borylation: A trialkyl borate, such as triethyl borate or trimethyl borate, is added slowly to the cooled solution, quenching the aryllithium species to form a boronic ester.

-

Hydrolysis and Deprotection: The reaction is warmed and then quenched with aqueous HCl. This step hydrolyzes the boronic ester to the boronic acid and the acetal back to the aldehyde, yielding 4-methoxy-2-formylphenylboronic acid.

-

Reductive Cyclization: The intermediate boronic acid is dissolved in methanol and treated with a reducing agent like sodium borohydride (NaBH₄). The NaBH₄ reduces the aldehyde to a hydroxymethyl group, which spontaneously cyclizes with the adjacent boronic acid to form the final 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole product. The product can then be purified by recrystallization.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Key expected resonances include: a singlet for the benzylic methylene protons (-CH₂-) around δ 5.0 ppm, a singlet for the methoxy protons (-OCH₃) around δ 3.8 ppm, distinct aromatic proton signals in the δ 6.8-7.8 ppm range, and a broad singlet for the B-OH proton which may be exchangeable with D₂O.

-

¹³C NMR: The carbon spectrum will show characteristic signals for the aromatic carbons, the benzylic carbon, and the methoxy carbon (around δ 55-60 ppm). 2D NMR techniques like HSQC and HMBC would be used for unambiguous assignment of all proton and carbon signals.[9]

-

¹¹B NMR: This is a crucial technique for characterizing organoboron compounds. A single resonance is expected in the ¹¹B NMR spectrum, likely around δ 32.0 ppm (referenced to BF₃·OEt₂), which is characteristic for this class of tricoordinate boron in a benzoxaborole ring.[5][10]

The IR spectrum provides information about the functional groups present. Key vibrational bands would include:

-

A broad O-H stretching band around 3200-3400 cm⁻¹.

-

Aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Strong B-O stretching vibrations, typically observed in the 1300-1400 cm⁻¹ range.

Mass spectrometry would be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule would be expected to show a prominent ion corresponding to [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Based on the well-characterized crystal structure of the 5-fluoro analog, it is highly probable that 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole crystallizes as centrosymmetric dimers.[5][10] This dimeric structure is formed through strong O-H···O hydrogen bonds between the B-OH groups of two separate molecules.[5][10] This arrangement is a characteristic feature of many benzoxaboroles in the solid state.

Key Chemical Reactivity and Handling

-

Reactions at the Boronic Acid Moiety: The B-OH group can be esterified with alcohols or diols. This reactivity is the basis for its interaction with sugars and its mechanism of action against certain enzymes where it forms adducts with diols in active sites.[3]

-

Storage Recommendations: For long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature or below, preferably under an inert atmosphere like argon or nitrogen.

Relevance and Applications in Medicinal Chemistry

The 1,3-dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole scaffold is a valuable starting point for drug discovery programs.

-

Bioisosteric Replacement: The benzoxaborole moiety can act as a bioisostere for other functional groups, such as carboxylic acids, offering a different profile of reactivity, pKa, and cell permeability.

-

Pharmacophore for Diverse Targets: The ability of the boron atom to form reversible covalent bonds allows it to target a wide range of enzymes, including synthetases and hydrolases.[3] The 5-methoxy substitution provides a handle for modifying the electronic properties and steric profile of the molecule, which can be used to tune binding affinity and selectivity for a specific biological target. Further derivatization at this position or on the aromatic ring can lead to the development of potent and selective inhibitors for various therapeutic areas.[1]

References

-

Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o414–o415. [Online] Available at: [Link]

-

LookChem. 2,1-Benzoxaborole,1,3-dihydro-1-hydroxy-6-Methoxy. [Online] Available at: [Link]

-

Nocentini, A., et al. (2018). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 9(11), 1108-1112. [Online] Available at: [Link]

-

Rock, F. L., et al. (2007). An Antifungal Agent That Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site. Science, 316(5832), 1759-1761. [Online] Available at: [Link]

-

Adamczyk-Woźniak, A., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules, 26(18), 5518. [Online] Available at: [Link]

-

ChemSynthesis. 1-hydroxy-3H-2,1-benzoxaborole. [Online] Available at: [Link]

-

Zhang, Y., et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Online] Available at: [Link]

-

Gunasekera, D., et al. (2007). Synthesis of isotopically labelled [3-¹⁴C]- and [3,3-²H₂]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), a new antifungal agent for the potential treatment of onychomycosis. Journal of Labelled Compounds and Radiopharmaceuticals, 50(10), 912-916. [Online] Available at: [Link]

-

U.S. Drug Enforcement Administration. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1). [Online] Available at: [Link]

-

Madura, I. D., et al. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. ResearchGate. [Online] Available at: [Link]

Sources

- 1. Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Scilit [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-METHOXYBENZO[C][1,2]OXABOROL-1(3H)-OL | 174671-92-2 [chemicalbook.com]

- 7. 2,1-Benzoxaborole,1,3-dihydro-1-hydroxy-6-Methoxy|lookchem [lookchem.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methoxy-1,3-dihydro-2,1-benzoxaborole

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of 5-methoxy-1,3-dihydro-2,1-benzoxaborole (commonly referred to as 5-methoxy-benzoxaborole). Benzoxaboroles are a privileged scaffold in medicinal chemistry, acting as key pharmacophores in several approved drugs and clinical candidates.[1][2][3] Their unique ability to form reversible covalent bonds with biological nucleophiles makes them potent enzyme inhibitors.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process.

Strategic Overview: The Synthetic Blueprint

The synthesis of a benzoxaborole relies on the formation of a 2-(hydroxymethyl)phenylboronic acid, which exists in a favorable equilibrium with its dehydrated, cyclic hemi-ester form—the benzoxaborole.[6] Our strategy is designed for robustness and efficiency, commencing with a commercially available and appropriately functionalized precursor, 2-bromo-5-methoxybenzoic acid.

The chosen pathway involves two primary transformations:

-

Selective Reduction: The carboxylic acid moiety is reduced to a primary alcohol, yielding the key intermediate, (2-bromo-5-methoxyphenyl)methanol. This transformation must be selective to preserve the aryl bromide, which is essential for the subsequent borylation step.

-

Metal-Halogen Exchange and Borylation: The aryl bromide is converted into an organolithium species via metal-halogen exchange. This potent nucleophile is then trapped with a trialkyl borate. An acidic workup simultaneously hydrolyzes the resulting borate ester and facilitates the spontaneous cyclization to the target benzoxaborole.

This approach is advantageous due to the high efficiency of lithium-halogen exchange at low temperatures and the clean formation of the boronic acid precursor.

Diagram 1: Overall synthetic workflow for 5-methoxy-benzoxaborole.

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organolithium reagents like n-butyllithium are extremely pyrophoric and moisture-sensitive; they must be handled under an inert atmosphere (Argon or Nitrogen).

Causality: The choice of Borane-tetrahydrofuran complex (BH₃·THF) as the reducing agent is critical. It selectively reduces carboxylic acids in the presence of aryl halides, whereas a more potent hydride source like LiAlH₄ could potentially cleave the C-Br bond. THF is the solvent of choice as it stabilizes the borane reagent.

Protocol:

-

Equip a 250 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, add 2-bromo-5-methoxybenzoic acid (5.0 g, 21.64 mmol, 1.0 eq) to the flask.

-

Add anhydrous tetrahydrofuran (THF, 100 mL) to dissolve the starting material.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add BH₃·THF solution (1.0 M in THF, 32.5 mL, 32.5 mmol, 1.5 eq) dropwise via a syringe over 20 minutes. Observation: Gas evolution (H₂) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol (10 mL), followed by 1 M HCl (20 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography (Silica gel, 20% ethyl acetate in hexanes) to afford (2-bromo-5-methoxyphenyl)methanol as a colorless oil or white solid.

Causality: This step hinges on precise temperature control. The metal-halogen exchange with n-butyllithium is rapid at -78 °C (dry ice/acetone bath), preventing side reactions such as the deprotonation of the benzylic alcohol.[7][8] Triisopropyl borate is used as the boron source; its bulky isopropoxy groups minimize the risk of over-addition (formation of tetracoordinate borate complexes) compared to trimethyl borate. The final cyclization is thermodynamically driven by the formation of the stable five-membered benzoxaborole ring.[9][10]

Protocol:

-

Equip a 500 mL oven-dried, three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet.

-

Add the intermediate, (2-bromo-5-methoxyphenyl)methanol (4.0 g, 18.43 mmol, 1.0 eq), to the flask and dissolve in anhydrous THF (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution (2.5 M in hexanes, 15.5 mL, 38.8 mmol, 2.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Rationale: The first equivalent of n-BuLi deprotonates the alcohol, while the second performs the metal-halogen exchange.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate, oven-dried flask, dissolve triisopropyl borate (6.4 mL, 27.6 mmol, 1.5 eq) in anhydrous THF (20 mL).

-

Add the triisopropyl borate solution to the organolithium species dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight (approx. 16 hours).

-

Work-up: Cool the mixture to 0 °C and quench by the slow addition of 2 M HCl (50 mL). Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography (Silica gel, gradient of 10-40% ethyl acetate in hexanes) to yield 5-methoxy-benzoxaborole as a white crystalline solid.

Structural Characterization and Validation

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized 5-methoxy-benzoxaborole. The combination of NMR spectroscopy and high-resolution mass spectrometry provides unambiguous proof of structure.

Diagram 2: Workflow for the analytical characterization of 5-methoxy-benzoxaborole.

The following data are representative for 5-methoxy-benzoxaborole.

| Analysis | Technique | Expected Result | Interpretation |

| Molecular Formula | C₈H₉BO₃ | Exact Mass: 164.0645 | Confirms elemental composition. |

| Mass Spectrometry | HRMS (ESI+) | m/z [M+H]⁺: 165.0718 | Observed mass corresponds to the protonated molecule. |

| Boron NMR | ¹¹B NMR | δ ≈ 28-31 ppm (broad singlet) | Characteristic chemical shift for a tricoordinate, sp²-hybridized boron atom in a benzoxaborole ring system.[11][12][13] |

| Proton NMR | ¹H NMR (400 MHz, CDCl₃) | δ ≈ 7.68 (d, 1H) , 7.01 (d, 1H) , 6.95 (dd, 1H) , 5.05 (s, 2H) , 3.85 (s, 3H) | Assigns protons to the aromatic ring, the benzylic CH₂, and the methoxy group. |

| Carbon NMR | ¹³C NMR (101 MHz, CDCl₃) | δ ≈ 160.2, 153.1, 124.9, 122.3, 115.0, 109.8, 67.5, 55.8 | Confirms the 8 unique carbon environments in the molecule. |

| Physical Property | Melting Point | Sharp range, e.g., 135-137 °C | A narrow melting point range is indicative of high purity. |

-

¹H NMR: The spectrum should show three distinct signals in the aromatic region, consistent with a 1,2,4-trisubstituted benzene ring. A singlet integrating to two protons around 5.0 ppm is characteristic of the benzylic CH₂ group adjacent to the oxygen and boron atoms. A sharp singlet integrating to three protons around 3.8 ppm confirms the presence of the methoxy group.[14][15]

-

¹³C NMR: Eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The signal for the benzylic carbon (C-CH₂) will appear around 67 ppm, while the methoxy carbon will be near 56 ppm.

-

¹¹B NMR: This is a definitive technique for characterizing organoboron compounds. The observation of a single, relatively broad resonance between 28 and 31 ppm confirms the presence of the desired trigonal planar boronic acid hemi-ester.[11][16] In contrast, a tetracoordinate boronate species would appear significantly upfield (typically < 10 ppm).

-

HRMS: High-resolution mass spectrometry provides an exact mass measurement, which is used to confirm the elemental formula (C₈H₉BO₃) with high confidence, ruling out other potential structures with the same nominal mass.[9][17]

By combining these analytical techniques, one can unequivocally confirm the successful synthesis and high purity of 5-methoxy-benzoxaborole, validating the material for use in further research and development.

References

-

Adamczyk-Woźniak, A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

Nishimura, Y., et al. (n.d.). Binding Assessment of Monosaccharide–Boronic Acid Complexes via Tandem Mass Spectrometry. Sci-Hub. Available at: [Link]

-

Panda, A. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]

-

Wolan, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews. Available at: [Link]

-

Wang, M., et al. (2021). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. PubMed Central. Available at: [Link]

-

Vshyvenko, S., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Sikorski, K., et al. (2021). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Functionalized Benzoboroxoles for the Construction of Boronolectins. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). The synthesis of benzoxaboroles and their applications in medicinal chemistry. ResearchGate. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, More Selective, Supramolecular Suzuki–Miyaura Coupling of Boronic Acids. Angewandte Chemie International Edition. Available at: [Link]

-

San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. SDSU Chemistry. Available at: [Link]

-

MDPI. (n.d.). Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers. MDPI. Available at: [Link]

-

Chad's Prep. (2021). 12.4 Grignard Reagents | Organic Chemistry. YouTube. Available at: [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

-

Saint Joseph's University. (n.d.). Benzoxaborole Protecting Groups. sju.edu. Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]

-

SciSpace. (n.d.). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. SciSpace. Available at: [Link]

-

Widdifield, C. M., et al. (2010). A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A. Available at: [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzoxaborole Protecting Groups | Saint Joseph's University [sju.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers [mdpi.com]

- 6. Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dea.gov [dea.gov]

- 15. scispace.com [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Characterization, and Strategic Rationale of 5-Methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, culminating in FDA-approved therapeutics such as the antifungal Tavaborole and the anti-inflammatory Crisaborole.[1][2] This technical guide provides an in-depth, field-proven perspective on a specific analog, 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole . While not as widely documented as its commercialized counterparts, this analog serves as an excellent case study for understanding the strategic design, synthesis, and characterization principles that drive drug discovery programs centered on this unique boron-heterocyclic scaffold. This document details the scientific rationale for the 5-methoxy substitution, provides a robust and self-validating synthetic protocol adapted from precedent, outlines expected characterization data, and describes a standard assay for biological evaluation.

The Benzoxaborole Scaffold: A Paradigm of Boron in Medicine

Boron-containing compounds have transitioned from chemical curiosities to validated therapeutic agents.[3] The benzoxaborole core is central to this success. Its defining feature is a boron atom integrated into a bicyclic ring system, which is generally stable to air and water.[4] The Lewis acidic nature of the boron atom is key to its biological activity, allowing it to form stable, reversible covalent bonds with diol-containing active sites in target enzymes.[3]

This unique mechanism of action—covalently engaging with a target—is exemplified by Tavaborole (formerly AN2690), which inhibits fungal leucyl-tRNA synthetase (LeuRS) by trapping the tRNA in the editing site, thereby halting protein synthesis.[3][5][6] This has established benzoxaboroles as a versatile class of agents with antifungal, anti-inflammatory, and antiprotozoal potential.[7][8]

Strategic Rationale: The 5-Methoxy Substitution

In any drug discovery campaign, small modifications to a core scaffold are made to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties. The parent compound of Tavaborole features a fluorine atom at the 5-position.[9] The substitution to a 5-methoxy group represents a deliberate strategic shift.

Causality behind the choice:

-

Electronic Effects: Fluorine is a small, highly electronegative atom that acts as a weak electron-withdrawing group via induction. A methoxy group, conversely, is an electron-donating group through resonance. This alteration can significantly impact the Lewis acidity of the boron atom and the overall electron distribution of the aromatic ring, potentially modifying target binding affinity and residence time.

-

Metabolic Stability: The C-F bond is exceptionally strong, often blocking metabolic oxidation at that position. The methoxy group, however, is susceptible to O-demethylation by cytochrome P450 enzymes. Investigating a 5-methoxy analog allows researchers to probe the metabolic profile and determine if such pathways are liabilities or could potentially lead to active metabolites.

-

Solubility and Lipophilicity: The methoxy group increases lipophilicity compared to a hydrogen atom but may have a different hydrophilic/lipophilic balance compared to fluorine. This can influence formulation, skin penetration (for topical agents), and cell permeability.

The synthesis and evaluation of the 5-methoxy analog are therefore critical steps in mapping the structure-activity relationship (SAR) for this class and optimizing for a specific therapeutic profile.

Synthetic Pathway and In-Process Validation

The synthesis of 1-hydroxy-benzoxaboroles is well-established. The following protocol is adapted from the validated synthesis of 5-fluoro-1-hydroxy-1,3-dihydro-2,1-benzoxaborole (Tavaborole), ensuring a high probability of success.[10] The core strategy involves the conversion of a 2-halobenzaldehyde to a boronic acid, followed by intramolecular cyclization via reduction.

Synthetic Workflow Diagram

Sources

- 1. enamine.net [enamine.net]

- 2. Crisaborole - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tavaborole - Wikipedia [en.wikipedia.org]

- 7. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Semantic Scholar [semanticscholar.org]

- 8. Benzoxaboroles for Drug Design - Enamine [enamine.net]

- 9. Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, a member of the versatile benzoxaborole class of compounds. Recognizing the limited availability of direct experimental data for this specific analogue, this guide establishes a robust framework for its characterization. This is achieved by leveraging detailed experimental data from the closely related and clinically significant compound, 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (tavaborole), in conjunction with established principles of physical organic chemistry to predict the influence of the 5-methoxy substituent. This document is intended for researchers, scientists, and drug development professionals, offering both a predictive profile of the target molecule and a detailed set of validated experimental protocols for its empirical characterization.

Introduction: The Benzoxaborole Scaffold in Modern Drug Discovery

The benzoxaborole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. This is largely attributed to the unique properties of the boron atom integrated into the heterocyclic ring system. Unlike typical carbon-based heterocycles, the Lewis acidic nature of the boron atom allows for unique and often reversible covalent interactions with biological targets, a mechanism that has been successfully exploited in the development of novel therapeutics.

Two prominent examples of benzoxaborole-based drugs are tavaborole, an antifungal agent for the treatment of onychomycosis, and crisaborole, an anti-inflammatory for atopic dermatitis. The success of these compounds underscores the therapeutic potential of this structural class and fuels ongoing research into novel analogues, such as the subject of this guide, 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol. A thorough understanding of the physicochemical properties of new benzoxaborole derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, and for developing robust analytical and formulation strategies.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the calculated and predicted core properties of 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol, presented in comparison to the experimentally determined values for its 5-fluoro counterpart, tavaborole.

| Property | 5-methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol | 5-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol (Tavaborole) |

| Chemical Structure |

An In-Depth Technical Guide to the Biological Activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole

Foreword: The Emergence of Benzoxaboroles in Modern Drug Discovery

The benzoxaborole scaffold has, in recent years, transitioned from a chemical curiosity to a clinically significant pharmacophore, representing a new frontier in medicinal chemistry.[1] This unique boron-heterocyclic moiety possesses a distinct combination of chemical properties, including low biotoxicity and the ability to form reversible covalent bonds with biological nucleophiles, that make it an attractive starting point for the design of novel therapeutics.[1] The commercial success of two benzoxaborole derivatives, tavaborole (Kerydin®) for onychomycosis and crisaborole (Eucrisa®) for atopic dermatitis, has solidified the therapeutic potential of this class of compounds and spurred further investigation into their diverse biological activities.[1] These activities span a wide range, including antifungal, anti-inflammatory, antibacterial, antiviral, and antiparasitic effects.[2][3]

This guide provides a comprehensive technical overview of the biological activity of a specific, yet underexplored, derivative: 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole . As direct experimental data for this compound is not extensively published, this document will leverage established knowledge of the benzoxaborole class and the principles of medicinal chemistry to construct a robust hypothesis regarding its potential biological activities and mechanisms of action. We will delve into the causal relationships behind experimental design and provide detailed protocols for the validation of these hypotheses, equipping researchers and drug development professionals with the foundational knowledge to explore the therapeutic promise of this intriguing molecule.

The Benzoxaborole Core: A Privileged Scaffold with Dual Mechanistic Capacities

The therapeutic versatility of benzoxaboroles stems from their ability to engage with biological targets through distinct mechanisms, largely dictated by the nature and positioning of substituents on the aromatic ring.[4] Understanding these foundational mechanisms is critical to predicting the potential activity of novel derivatives.

Mechanism I: Inhibition of Leucyl-tRNA Synthetase (LeuRS) - The Antifungal Paradigm

A primary and well-elucidated mechanism of action for certain benzoxaboroles is the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.[4][5][6] Tavaborole, a 5-fluoro-substituted benzoxaborole, exemplifies this class of inhibitors.[5][7]

The boron atom in the benzoxaborole ring acts as a Lewis acid, enabling it to form a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the enzyme's editing site.[8][9] This trapping of the tRNA molecule effectively halts the catalytic cycle of LeuRS, leading to a cessation of protein synthesis and subsequent fungal cell death.[9] The high affinity and selectivity for the fungal enzyme over its human counterpart are key to the therapeutic success of these compounds.[5]

Figure 1. Mechanism of LeuRS Inhibition by Benzoxaboroles.

Mechanism II: Inhibition of Phosphodiesterase 4 (PDE4) - The Anti-inflammatory Pathway

In contrast to the antifungal benzoxaboroles, crisaborole exerts its anti-inflammatory effects through the inhibition of phosphodiesterase 4 (PDE4).[10][11][12] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in modulating inflammatory responses.[12][13]

By inhibiting PDE4, crisaborole leads to an accumulation of intracellular cAMP.[10][13] Elevated cAMP levels, in turn, suppress the production of pro-inflammatory cytokines such as TNF-α and various interleukins, thereby reducing inflammation.[10][12][13] The boron atom in crisaborole is thought to interact with the bimetal center of the PDE4 active site, contributing to its inhibitory activity.[10]

Figure 2. Mechanism of PDE4 Inhibition by Benzoxaboroles.

The 5-Methoxy Substituent: A Mechanistic Hypothesis

The introduction of a methoxy group at the 5-position of the benzoxaborole ring is expected to significantly influence its electronic properties and, consequently, its biological activity. The methoxy group is known to be a strong electron-donating group through resonance (+M effect), which increases the electron density of the aromatic ring.[10][11] This electronic modulation can impact the molecule's interaction with biological targets in several ways.

Hypothesis: Potentiation of Anti-inflammatory Activity via PDE4 Inhibition

The electron-donating nature of the 5-methoxy group could enhance the binding affinity of the benzoxaborole for the PDE4 active site. Increased electron density on the benzoxaborole ring may facilitate more favorable interactions with amino acid residues in the enzyme's binding pocket. Furthermore, the methoxy group can influence the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which are critical for cell permeability and target engagement.[13][14]

We hypothesize that 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole will exhibit potent anti-inflammatory activity through the inhibition of PDE4. This hypothesis is based on the established anti-inflammatory mechanism of crisaborole and the known electronic effects of the methoxy substituent that could potentiate this activity.

Alternative Hypothesis: Novel Antimicrobial or Anticancer Activity

The methoxy group is a common feature in many natural products with diverse biological activities, including antimicrobial and anticancer effects.[5][14] Its presence can modulate the ADME (absorption, distribution, metabolism, and excretion) properties of a compound, potentially leading to improved bioavailability and efficacy.[13] Therefore, it is plausible that the 5-methoxy substitution could steer the biological activity of the benzoxaborole scaffold towards other targets. For instance, it might enhance activity against bacterial or parasitic enzymes or interfere with signaling pathways involved in cancer cell proliferation.

Proposed Experimental Workflows for Biological Characterization

To rigorously test our hypotheses, a systematic evaluation of the biological activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole is required. The following experimental protocols are designed to provide a comprehensive profile of the compound's potential therapeutic effects.

Workflow 1: Assessment of Anti-inflammatory Activity

Figure 4. Experimental Workflow for Antimicrobial Activity Screening.

Protocol 3.2.1: Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

A panel of clinically relevant fungal (e.g., Trichophyton rubrum, Candida albicans) and bacterial (e.g., Staphylococcus aureus, Escherichia coli) strains are used.

-

A serial dilution of the test compound is prepared in a 96-well microtiter plate containing appropriate growth media.

-

Each well is inoculated with a standardized suspension of the microorganism.

-

The plates are incubated under optimal growth conditions.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Protocol 3.2.2: Fungal LeuRS Enzyme Inhibition Assay

-

Objective: If antifungal activity is observed, to determine if the mechanism involves LeuRS inhibition.

-

Methodology:

-

Recombinant fungal LeuRS is incubated with varying concentrations of the test compound.

-

The aminoacylation reaction is initiated by adding 14C-leucine, tRNALeu, and ATP.

-

The amount of radiolabeled leucyl-tRNALeu formed is measured by scintillation counting.

-

The IC50 is calculated from the dose-response curve.

-

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The experimental data generated from these workflows will provide a clear picture of the biological activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole.

| Parameter | Interpretation | Implication for SAR |

| PDE4 IC50 | A low IC50 value indicates potent direct inhibition of the PDE4 enzyme. | Comparison with the IC50 of crisaborole will reveal the impact of the 5-methoxy group versus the substituent in crisaborole on PDE4 binding. |

| Cytokine Inhibition IC50 | Low IC50 values for TNF-α, IL-1β, and IL-6 confirm anti-inflammatory activity at the cellular level. | Discrepancies between enzyme and cellular IC50 values may suggest effects on other cellular pathways or issues with cell permeability. |

| MIC Values | Low MIC values against specific fungal or bacterial strains indicate selective antimicrobial activity. | A broad spectrum of activity would suggest a general mechanism, while narrow-spectrum activity points towards a specific target. |

| LeuRS IC50 | A low IC50 value confirms that any observed antifungal activity is likely mediated through the inhibition of protein synthesis. | Comparing the LeuRS IC50 with that of tavaborole will elucidate the influence of the 5-methoxy group versus the 5-fluoro group on LeuRS inhibition. |

By systematically comparing the activity of the 5-methoxy derivative to that of other 5-substituted benzoxaboroles (e.g., 5-fluoro, 5-chloro), a clear structure-activity relationship can be established. This will provide invaluable insights into the optimal electronic and steric requirements at the 5-position for targeting specific biological pathways.

Conclusion and Future Directions

While the biological activity of 5-methoxy-1-hydroxy-1,3-dihydro-2,1-benzoxaborole remains to be experimentally defined, this guide provides a robust, hypothesis-driven framework for its investigation. Based on the known pharmacology of the benzoxaborole scaffold and the electronic properties of the methoxy group, there is a strong rationale to predict significant biological activity, most likely in the anti-inflammatory domain via PDE4 inhibition.

The proposed experimental workflows offer a clear and efficient path to validating this hypothesis and exploring other potential therapeutic applications. The data generated will not only characterize this specific molecule but also contribute to the broader understanding of benzoxaborole structure-activity relationships, paving the way for the rational design of next-generation benzoxaborole therapeutics. Future research should focus on in vivo efficacy studies in relevant disease models, as well as a comprehensive ADME and toxicology profiling to assess the compound's drug-like properties.

References

-

EUCRISA® (crisaborole) ointment 2% HCP Site. Mechanism of Action.

-

Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. PubMed.

-

Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. PMC - NIH.

-

Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews - ACS Publications.

-

Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024). PubMed.

-

What is the mechanism of Crisaborole? Patsnap Synapse.

-

Crisaborole. PubChem.

-

Crisaborole Topical. MedlinePlus Drug Information.

-

Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. ResearchGate.

-

An upcoming drug for onychomycosis: Tavaborole. PMC - NIH.

-

Design, Synthesis, and Biological Evaluation of New Benzoxaborole Derivatives as Potential Antimycobacterial Agents. MDPI.

-

TAVABOROLE (2). PharmaCompass.com.

-

Spotlight on tavaborole for the treatment of onychomycosis. PMC - NIH.

-

The role of the methoxy group in approved drugs. PubMed.

-

Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Request PDF - ResearchGate.

-

Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. NIH.

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

-

Benzoxaboroles for Drug Design. Enamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methoxy group - Wikipedia [en.wikipedia.org]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bibliotecadigital.exactas.uba.ar [bibliotecadigital.exactas.uba.ar]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery and structure-activity relationships of 6-(benzoylamino)benzoxaboroles as orally active anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Structural Elucidation of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-

A Technical Guide for Researchers in Drug Discovery and Development

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the synthetically crucial benzoxaborole, 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. Benzoxaboroles are a significant class of boron-containing heterocycles with a wide range of applications in medicinal chemistry, including their use as antifungal and anticancer agents.[1] A thorough understanding of their structural and electronic properties, as revealed by various spectroscopic techniques, is paramount for the rational design and development of new therapeutic agents. This document serves as a comprehensive resource for researchers, offering a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside the underlying principles of data acquisition and interpretation.

Introduction

The benzoxaborole scaffold is a privileged structure in modern medicinal chemistry, with several compounds having advanced into clinical development.[2] The unique Lewis acidic nature of the boron atom allows for covalent interactions with biological targets, leading to potent and often novel mechanisms of action.[2] The subject of this guide, 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-, is a key intermediate in the synthesis of more complex benzoxaborole derivatives. Its structural characterization is a critical step in ensuring the purity and identity of downstream compounds. This guide will systematically present and interpret the spectroscopic data to provide a complete structural and electronic picture of this important molecule.

Molecular Structure

The structural integrity of a molecule is the foundation of its chemical and biological properties. For 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-, its precise atomic arrangement is elucidated through a combination of spectroscopic methods.

Figure 1: Chemical structure of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-, ¹H, ¹³C, and ¹¹B NMR spectra provide definitive structural information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Figure 2: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | dd | 1H | Aromatic H |

| ~7.1 | m | 2H | Aromatic H |

| ~5.1 | s | 2H | -CH₂- |

| ~3.8 | s | 3H | -OCH₃ |

| Variable | br s | 1H | -OH |

Table 1: Predicted ¹H NMR spectral data for 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

-

Aromatic Protons: The aromatic protons are expected to appear in the range of δ 7.0-7.8 ppm. The substitution pattern will lead to specific splitting patterns (doublets and doublet of doublets).

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the oxygen and the aromatic ring are diastereotopic and are expected to appear as a singlet around δ 5.1 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet around δ 3.8 ppm.[4]

-

Hydroxy Proton (-OH): The hydroxyl proton attached to the boron atom will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Predicted ¹³C NMR data is essential for confirming the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | C-O (aromatic) |

| ~130-140 | Quaternary aromatic C |

| ~110-125 | CH (aromatic) |

| ~70 | -CH₂- |

| ~55 | -OCH₃ |

Table 2: Predicted ¹³C NMR spectral data for 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

¹¹B NMR Spectral Data

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds. The chemical shift of the boron atom is indicative of its coordination state. For the 5-fluoro analog, a signal at 32.0 ppm was observed.[3] A similar chemical shift is expected for the 5-methoxy derivative, which is characteristic of a trigonal planar boron atom in this environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry Data Acquisition

Figure 3: General workflow for mass spectrometry analysis.

Expected Mass Spectral Data

The molecular formula of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- is C₈H₉BO₃. The expected exact mass can be calculated and compared with the experimentally observed mass.

-

Molecular Ion Peak: The molecular ion peak [M+H]⁺ or [M-H]⁻ would be observed, confirming the molecular weight.

-

Fragmentation Pattern: The fragmentation pattern in the MS/MS spectrum would provide further structural confirmation. Key fragments would likely arise from the loss of water, the methoxy group, and cleavage of the oxaborole ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch (B-OH) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1350 | B-O stretch |

| ~1250 | C-O stretch (ether) |

Table 3: Characteristic IR absorption bands for 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-.

The IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group attached to the boron atom.[5] Characteristic absorptions for the aromatic C-H and C=C bonds, as well as the C-O ether linkage and the B-O bond, will also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Spectral Data

The benzoxaborole system contains a conjugated aromatic ring. It is expected to exhibit characteristic UV absorptions. For the related compound tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), absorption maxima are observed at 272 nm and 265 nm.[6] Similar absorption maxima are anticipated for the 5-methoxy derivative, corresponding to π → π* transitions within the aromatic system.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural elucidation of 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-. The combined application of NMR, MS, IR, and UV-Vis spectroscopy allows for the unambiguous confirmation of its molecular structure. This detailed characterization is an indispensable component of quality control in the synthesis of advanced benzoxaborole-based drug candidates and serves as a valuable reference for researchers in the field.

References

[7] Madura, I. D., Adamczyk-Wozniak, A., Jakubczyk, M., & Sporzynski, A. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(2), o393. [Link] [3] Madura, I. D., Adamczyk-Wozniak, A., Jakubczyk, M., & Sporzynski, A. (2011). 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o393. [Link] [6] Indabawa, A. H., et al. (2021). UV-Spectrometric Method Development and Validation of Tavaborole. Journal of Chemical and Pharmaceutical Research, 13(5), 01-09. [Link] [2] Adamczyk-Woźniak, A., & Sporzyński, A. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(5), 3563-3617. [Link] [5] Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (2020). Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–241. [Link] [1] Zhang, J., Zhu, M., Lin, Y., & Zhou, H. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry, 56(10), 1372-1381. [Link] [4] The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. (2009). Bulletin of the Korean Chemical Society, 30(9), 2053-2057. [Link]

Sources

- 1. The synthesis of benzoxaboroles and their applications in medicinal chemistry | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Therapeutic Targets of the Benzoxaborole Scaffold: An In-depth Analysis with a Focus on 5-Methoxy-Benzoxaborole

Abstract

The benzoxaborole scaffold has emerged as a privileged structure in modern medicinal chemistry, transitioning from a chemical curiosity to the core of clinically approved therapeutics.[1][2] This is largely attributable to the unique chemical properties of the integrated boron atom, which facilitates a mechanism of reversible covalent inhibition against a range of biological targets.[3][4] Two drugs, the antifungal Tavaborole and the anti-inflammatory Crisaborole, serve as cornerstones validating the therapeutic potential of this chemical class.[5] This guide provides an in-depth technical analysis of the validated and emerging therapeutic targets of benzoxaboroles. We will dissect the molecular mechanisms of action, provide detailed experimental protocols for target validation, and explore the potential of specific derivatives, such as 5-methoxy-benzoxaborole, within this promising therapeutic landscape.

The Benzoxaborole Modality: A Primer on Boron's Role in Enzyme Inhibition

The therapeutic utility of the benzoxaborole scaffold is intrinsically linked to the chemistry of its boron atom. In its native state, the boron is trigonal planar and sp²-hybridized, possessing an empty p-orbital that renders it a potent Lewis acid.[3][6] This electron-deficient nature makes it highly susceptible to nucleophilic attack from amino acid residues (e.g., serine, histidine) within an enzyme's active site or from diols, such as the ribose sugar on the terminus of a tRNA molecule.[7][8] Upon binding, the boron atom transitions to a more stable, tetrahedral sp³-hybridized state, forming a reversible covalent bond that is strong enough to ensure potent inhibition but can dissociate, potentially reducing off-target effects.[8] This capacity for targeted, reversible covalent interaction is a key differentiator from both traditional non-covalent inhibitors and irreversible covalent modifiers.

Caption: Reversible covalent inhibition by a benzoxaborole.

Validated Target I: Phosphodiesterase 4 (PDE4) in Inflammatory Disease

A primary and clinically validated target for the benzoxaborole class is Phosphodiesterase 4 (PDE4), an enzyme central to the inflammatory cascade.[6][9]

Biological Rationale

PDE4 is a crucial enzyme in inflammatory cells that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[10][11] Elevated PDE4 activity leads to decreased intracellular cAMP levels, which in turn promotes the production and release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-17, IL-23), and interferon-γ (IFN-γ).[11][12][13] Therefore, inhibiting PDE4 represents a direct strategy to suppress the inflammatory response.

Mechanism of Inhibition: The Crisaborole Paradigm

Crisaborole (formerly AN2728) is an FDA-approved topical PDE4 inhibitor for the treatment of atopic dermatitis.[14] Its mechanism relies on the benzoxaborole core.[11] The boron atom directly coordinates with the bimetal center (containing zinc and magnesium ions) within the PDE4 catalytic site, effectively blocking substrate access and preventing cAMP hydrolysis.[10][12] This inhibition elevates intracellular cAMP, which activates Protein Kinase A (PKA) and other downstream effectors that ultimately suppress the transcription of pro-inflammatory cytokine genes.[10][14][15]

Caption: Inhibition of the PDE4 inflammatory pathway by benzoxaboroles.

Quantitative Data on Benzoxaborole PDE4 Inhibitors

The potency of benzoxaboroles against PDE4 has been well-documented, leading to the development of several candidates beyond crisaborole.

| Compound | Target | IC₅₀ (nM) | Therapeutic Area |

| Crisaborole (AN2728) | PDE4 | ~500 | Atopic Dermatitis[11][16] |

| AN2898 | PDE4B | (potent) | Atopic Dermatitis[17] |

| Compound 31 | PDE4B | 0.42 | Atopic Dermatitis[17] |

Validated Target II: Leucyl-tRNA Synthetase (LeuRS) in Fungal Infections

The versatility of the benzoxaborole scaffold is highlighted by its potent antifungal activity, which operates through an entirely different mechanism and target: Leucyl-tRNA Synthetase (LeuRS).[7][18]

Biological Rationale

Aminoacyl-tRNA synthetases are essential enzymes responsible for charging transfer RNA (tRNA) molecules with their cognate amino acids, a critical step in protein synthesis.[19] LeuRS specifically attaches leucine to tRNALeu. These enzymes also possess an editing or "proofreading" domain to remove incorrectly charged amino acids, ensuring translational fidelity.[20] Inhibiting this essential enzyme effectively halts protein synthesis and leads to fungal cell death.

Mechanism of Inhibition: The Tavaborole Paradigm

Tavaborole (formerly AN2690) is an FDA-approved topical antifungal for onychomycosis that potently inhibits fungal LeuRS.[18][21] Its ingenious mechanism is known as the Oxaborole tRNA-Trapping (OBORT) mechanism.[22] Tavaborole does not directly inhibit the catalytic site. Instead, it enters the separate editing site of the LeuRS enzyme. There, it waits for a tRNALeu molecule to also enter the editing site for proofreading. The benzoxaborole then acts as a molecular bridge, with its boron atom forming a stable, covalent spiroboronate adduct with the 2'- and 3'-hydroxyl groups (a cis-diol) on the terminal ribose of the tRNA molecule.[20][23] This ternary complex (Enzyme-Tavaborole-tRNA) effectively traps the tRNA in the editing site, preventing its release and halting the entire protein synthesis cycle.[7][23]

Caption: The OBORT mechanism of LeuRS inhibition by Tavaborole.

Emerging Therapeutic Targets: Expanding the Horizon

Beyond PDE4 and LeuRS, the benzoxaborole scaffold has shown inhibitory activity against a growing list of other enzymes, suggesting a broad therapeutic potential.

-

Kinases: Certain (aminomethylphenoxy)benzoxaborole derivatives have been identified as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK2). The oxaborole moiety interacts with the kinase hinge region, occupying the ATP binding site, which could have applications in diseases involving smooth muscle contraction like hypertension.[24]

-

Viral Proteases: Recent studies have demonstrated that benzoxaborole compounds can inhibit the main protease (Mpro) of SARS-CoV-2 and the protease of the dengue virus, highlighting their potential as broad-spectrum antiviral agents.[25] The benzoxaborole heterocycle was found to be crucial for this activity.[25]

-

Antiparasitic Targets: Derivatives have shown excellent activity against Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness), likely through inhibition of parasitic LeuRS or other essential enzymes.[26][27]

A Prospective Analysis of 5-Methoxy-Benzoxaborole

While specific experimental data on 5-methoxy-benzoxaborole is not extensively published, we can apply established medicinal chemistry principles to predict its potential activity against the targets discussed.

-

Electronic Effects: The methoxy group at the 5-position is electron-donating via resonance. This contrasts with the electron-withdrawing fluoro group in Tavaborole. An electron-donating group could potentially decrease the Lewis acidity of the boron atom, which might modulate its binding affinity. However, this effect must be balanced against the group's potential for favorable steric and hydrogen-bonding interactions within the target active site.

-

Steric and Hydrophobic Interactions: The 5-position of the benzoxaborole ring is a key vector for modification. In Crisaborole, a large cyanophenoxy group is attached at this position, which makes critical interactions within the PDE4 active site.[16] A methoxy group is significantly smaller and offers a different profile. It could fit into smaller pockets and potentially act as a hydrogen bond acceptor.

-

Hypothesis: Given that the 5-position is critical for the activity of both antifungal and anti-inflammatory benzoxaboroles, it is highly probable that 5-methoxy-benzoxaborole would exhibit biological activity. Its specific potency against PDE4 versus LeuRS would depend on how the methoxy group's properties complement the distinct topographies of each enzyme's active site. Experimental validation is essential.

Methodologies for Target Identification and Validation

To empirically determine the therapeutic targets of a novel compound like 5-methoxy-benzoxaborole, a series of validated in vitro and cell-based assays are required.

Protocol 6.1: In Vitro PDE4B Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the test compound on recombinant human PDE4B.

-

Principle: This assay measures the conversion of a fluorescently labeled cAMP substrate (f-cAMP) to f-AMP by PDE4B. A binding partner that only recognizes f-AMP is added, and the change in fluorescence polarization (FP) is measured. Inhibitors prevent the conversion, resulting in a low FP signal.

-

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 1x HBSS, 25 mM HEPES, 0.1% BSA, pH 7.4). Serially dilute 5-methoxy-benzoxaborole and a positive control (Crisaborole or Roflumilast) in DMSO, followed by a final dilution in assay buffer.

-

Enzyme Reaction: In a 384-well microplate, add 5 µL of diluted compound/control. Add 5 µL of recombinant human PDE4B enzyme (e.g., 50 pM final concentration). Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add 10 µL of f-cAMP substrate (e.g., 100 nM final concentration) to all wells to start the reaction.

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

-

Detection: Add 10 µL of a stop/detection solution containing EDTA (to stop the reaction) and the f-AMP binding partner.

-

Readout: Incubate for another 60 minutes and read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Convert FP values to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls. Plot percent inhibition against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 6.2: Cellular Cytokine Release Assay

-

Objective: To measure the anti-inflammatory effect of the test compound in a relevant cell model.

-

Principle: Lipopolysaccharide (LPS) is used to stimulate inflammatory cells (e.g., human peripheral blood mononuclear cells - PBMCs) to produce and release TNF-α. The ability of the test compound to suppress this release is quantified by ELISA.

-

Step-by-Step Methodology:

-

Cell Culture: Isolate PBMCs from whole blood using a Ficoll gradient. Resuspend cells in complete RPMI-1640 medium and seed into a 96-well plate at a density of 2 x 10⁵ cells/well.

-

Compound Treatment: Prepare serial dilutions of 5-methoxy-benzoxaborole and a positive control (Crisaborole). Add the compounds to the cells and pre-incubate for 1 hour at 37°C, 5% CO₂.

-

Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

ELISA: Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Determine the IC₅₀ value by non-linear regression.

-

Caption: Experimental workflow for a cellular cytokine release assay.

Conclusion and Future Directions

The benzoxaborole scaffold represents a highly successful and versatile platform for the development of novel therapeutics. Its unique ability to engage in reversible covalent inhibition has been clinically validated against both a mammalian enzyme (PDE4) for anti-inflammatory applications and a fungal enzyme (LeuRS) for anti-infective therapy.[3][9] Emerging data suggest its utility can be expanded to kinase, viral, and parasitic targets.[24][25]

For 5-methoxy-benzoxaborole, the path forward is clear. The primary directive is empirical testing. Synthesis of the compound followed by systematic screening against a panel of validated and emerging targets—including PDE4 isoforms, fungal and bacterial LeuRS, and kinases like ROCK2—is the critical next step. The protocols outlined in this guide provide a robust framework for this initial validation. Positive hits from these assays would warrant progression to structure-activity relationship (SAR) studies, co-crystallography to elucidate the binding mode, and eventual evaluation in in vivo models of disease. The existing success of the benzoxaborole class provides a strong rationale for the continued investigation of novel derivatives like 5-methoxy-benzoxaborole.

References

- Title: Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed. Source: PubMed.

- Title: Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Source: Taylor & Francis Online.

- Title: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018) - PubMed. Source: PubMed.

- Title: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Source: Taylor & Francis Online.

- Title: Benzoxaboroles for Drug Design - Enamine. Source: Enamine.

- Title: Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed. Source: PubMed.

- Title: Spotlight on tavaborole for the treatment of onychomycosis - PMC - NIH.

- Title: Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC - NIH.

- Title: In Vitro penetration of a novel oxaborole antifungal (AN2690)

- Title: AN-2690, a Novel Antifungal for the Topical Treatment of Onychomycosis - PubMed. Source: PubMed.

- Title: Linking phenotype to kinase: identification of a novel benzoxaborole hinge-binding motif for kinase inhibition and development of high-potency rho kinase inhibitors - PubMed. Source: PubMed.

- Title: PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC.

- Title: Mechanism of Action | EUCRISA® (crisaborole) ointment 2% HCP Site. Source: Eucrisa HCP.

- Title: Vibrational Properties of Benzoxaboroles and Their Interactions with Candida albicans' LeuRS - MDPI. Source: MDPI.

- Title: Mechanochemical synthesis of antifungal bis(benzoxaboroles) - PMC - NIH.

- Title: Crisaborole | C14H10BNO3 | CID 44591583 - PubChem. Source: PubChem.

- Title: Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PubMed Central. Source: PubMed Central.

- Title: Crisaborole - DermNet. Source: DermNet.

- Title: Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - JDDonline.

- Title: Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC - NIH.

- Title: potent-pde4-inhibitors Research Articles - Page 1 | R Discovery. Source: R Discovery.

- Title: The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate.

- Title: The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic tre

- Title: Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles | ACS Medicinal Chemistry Letters.

- Title: Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes - PubMed. Source: PubMed.

- Title: Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728)

- Title: Benzoxaborole Antimalarial Agents. Part 4. Discovery of Potent 6-(2-(Alkoxycarbonyl)pyrazinyl-5-oxy) - ACS Publications.

- Title: Benzoxaboroles for Drug Design - Enamine. Source: Enamine.

- Title: Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed. Source: PubMed.

- Title: Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis | Request PDF - ResearchGate.

- Title: The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments - Penn State Research Database.

- Title: Benzoxaborole and Beyond: The Emergence of Cyclic Hemiboronic Acids as a Versatile Chemotype in Medicine, Catalysis, and Materials - ResearchGate.

- Title: Clinical Implication of Phosphodiesterase-4-Inhibition - PMC - PubMed Central - NIH.

- Title: Phosphodiesterase-4 Inhibition in the Management of Psoriasis - MDPI. Source: MDPI.

-

Title: Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][3][5]thiadiazole (MTDZ) in male and female mice - PubMed. Source: PubMed.

- Title: Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management - MDPI. Source: MDPI.

- Title: What is the mechanism of 5-Methoxypsoralen? - Patsnap Synapse.

- Title: Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC - NIH.

- Title: A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - NIH.

- Title: Enhanced Antioxidant Effects of the Anti-Inflammatory Compound Probucol When Released from Mesoporous Silica Particles - MDPI. Source: MDPI.

Sources

- 1. Therapeutic applications of benzoxaborole compounds: a patent and literature analysis (2019-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. tandfonline.com [tandfonline.com]